2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine is a chemical compound with the molecular formula C7H11N3O . It is a research chemical and more detailed information can be found on chemical databases .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine consists of a pyrano ring fused with a pyrazol ring. The compound has a molecular weight of 153.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine include a molecular weight of 153.18 and a molecular formula of C7H11N3O . Other properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Antiproliferative Activity
The compound has been synthesized and evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . This suggests that the compound could have potential applications in cancer treatment.
Induction of Cell Death
The compound has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . This suggests that the compound could be used to induce cell death in cancer cells.
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7- (4-methoxyphenyl)-2,6-diphenyl-2 H -pyrazolo [4,3- c ]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This suggests that the compound could have potential applications in pH sensing.
Antituberculosis Activity
Pyrazole derivatives, which include “2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine”, have demonstrated numerous biological activities such as antituberculosis . This suggests that the compound could have potential applications in the treatment of tuberculosis.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial activity . This suggests that the compound could have potential applications in the treatment of various microbial infections.
Antifungal Activity
In addition to antimicrobial activity, pyrazole derivatives have also demonstrated antifungal activity . This suggests that the compound could have potential applications in the treatment of various fungal infections.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-7(8)5-4-11-3-2-6(5)9-10/h2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRVTGXMHAXWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.